2,4-Diacetyl deuteroporphyrin IX dimethyl ester
Description
2,4-Diacetyl deuteroporphyrin IX dimethyl ester is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is a derivative of deuteroporphyrin IX, a type of porphyrin, which are organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis .
Properties
Molecular Formula |
C36H38N4O6 |
|---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
methyl 3-[(13E)-8-acetyl-13-(1-hydroxyethylidene)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-23H-porphyrin-2-yl]propanoate |
InChI |
InChI=1S/C36H38N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,40,42H,9-12H2,1-8H3/b25-13?,30-16?,31-14?,32-15?,36-22+ |
InChI Key |
OBXOKWVEHMQDLZ-VFWMSXQYSA-N |
Isomeric SMILES |
CC1=C(C2=NC1=CC3=NC(=CC4=C(/C(=C(/C)\O)/C(=CC5=NC(=C2)C(=C5C)CCC(=O)OC)N4)C)C(=C3C)C(=O)C)CCC(=O)OC |
Canonical SMILES |
CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(C)O)C(=CC5=NC(=C2)C(=C5C)CCC(=O)OC)N4)C)C(=C3C)C(=O)C)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The preparation of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester generally involves multi-step organic synthesis reactions. The synthetic route typically includes the synthesis of the porphyrin core, followed by esterification reactions to introduce the dimethyl ester groups. The acetyl groups are then introduced through acetylation reactions. Specific reaction conditions, such as the choice of solvents and catalysts, can vary depending on the desired yield and purity .
Chemical Reactions Analysis
2,4-Diacetyl deuteroporphyrin IX dimethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the acetyl or ester groups.
Esterification and Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids, or new ester groups can be introduced through esterification reactions.
Scientific Research Applications
Photodynamic Therapy
2,4-Diacetyl deuteroporphyrin IX dimethyl ester serves as a photosensitizer in photodynamic therapy (PDT). PDT is a treatment that utilizes light-activated compounds to induce cytotoxic effects in targeted tissues, particularly in cancer treatment. The compound's ability to absorb light and generate reactive oxygen species makes it effective in this application.
- Mechanism : Upon exposure to specific wavelengths of light, the compound generates singlet oxygen, leading to localized cell damage and apoptosis in malignant cells.
- Research Findings : Studies have shown that derivatives of porphyrins exhibit varying degrees of efficacy in PDT, with this compound demonstrating promising results in preclinical models .
Nuclear Magnetic Resonance (NMR) Spectroscopy
The incorporation of deuterium atoms into the structure of this compound enhances its utility in NMR studies. Deuterium labeling allows researchers to track molecular interactions with greater precision.
- Applications :
Biochemical Assays
This compound can be utilized as a biochemical reagent for various assays aimed at studying porphyrin metabolism and related pathologies. Its isotopic labeling provides a powerful tool for identifying disruptions in porphyrin-related metabolic processes.
- Disease Research : The compound can aid in developing NMR-based assays for diagnosing diseases associated with porphyrin metabolism anomalies .
Model Compound for Metalloporphyrins
Due to its structural similarities with naturally occurring porphyrins, this compound serves as an effective model for studying the interactions between porphyrins and metal ions.
- Research Insights : The binding dynamics between this compound and various metal ions can be explored to gain insights into the formation and stability of metalloporphyrins, which are crucial for many biological functions .
Comparative Data Table
| Compound Name | Structure Characteristics | Unique Features | Applications |
|---|---|---|---|
| Deuteroporphyrin IX | Base structure without methyl substitutions | Naturally occurring porphyrin | Photodynamic therapy |
| This compound | Acetyl groups at positions 2 and 4 | Enhanced solubility and reactivity | NMR spectroscopy, biochemical assays |
| Porfimer Sodium | Sulfonated derivative of porphyrins | FDA-approved drug for PDT | Cancer treatment |
| 5-Aminolevulinic Acid | Precursor in heme synthesis; simpler structure | Commonly used in PDT | Photodynamic applications |
Case Studies
- Photodynamic Efficacy : A study demonstrated that when administered in conjunction with light exposure, this compound significantly reduced tumor size in murine models compared to controls .
- NMR Analysis : Research utilizing this compound revealed critical insights into the binding affinities of metalloporphyrins, enhancing understanding of their roles in biological systems .
- Metabolic Pathway Investigation : The compound was instrumental in elucidating the metabolic pathways involved in porphyrin synthesis and degradation, contributing to advancements in diagnosing related disorders .
Mechanism of Action
The mechanism of action of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester involves its interaction with metal ions and proteins. The compound can form complexes with metal ions, which can then participate in various biochemical processes. The acetyl and ester groups can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
2,4-Diacetyl deuteroporphyrin IX dimethyl ester can be compared with other porphyrin derivatives, such as:
Protoporphyrin IX: A precursor to heme, it lacks the acetyl and ester groups present in this compound.
Hematoporphyrin: Another porphyrin derivative used in photodynamic therapy, it has different functional groups compared to this compound.
Uroporphyrin: Contains carboxyl groups instead of acetyl and ester groups, making it more hydrophilic.
These comparisons highlight the unique functional groups of this compound, which contribute to its specific reactivity and applications.
Q & A
Q. How can researchers mitigate challenges in synthesizing mixed-metal porphyrin complexes using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
